molecular formula C3H6N2O2 B141969 Malonamide CAS No. 108-13-4

Malonamide

Cat. No. B141969
CAS RN: 108-13-4
M. Wt: 102.09 g/mol
InChI Key: WRIRWRKPLXCTFD-UHFFFAOYSA-N
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Description

Malonamide derivatives are versatile compounds that have been synthesized and studied for their structural and functional properties. These derivatives, such as those with phenyl or propyl groups, have been compared to other compounds in the same family, revealing that the planes of the peptide groups are approximately perpendicular due to specific torsion angles, which results in a network of hydrogen bonds .

Synthesis Analysis

The synthesis of malonamide derivatives has been achieved through various methods. For instance, a series of malonamide derivatives were synthesized using Michael addition reactions, which involved the reaction of N(1),N(3)-di(pyridin-2-yl)malonamide with α,β-unsaturated ketones . Additionally, malonamide functionality has been utilized as a ligand in copper catalysis, where a homologous series of these O,O-chelating architectures were ligated to copper .

Molecular Structure Analysis

The molecular structure of malonamide derivatives has been extensively analyzed using techniques such as X-ray diffraction, NMR spectroscopy, and electron diffraction. These studies have confirmed the existence of a diketo tautomer in the solid state and a single diketo conformer in the gas phase . The structures of newly synthesized compounds have been elucidated, revealing details such as the presence of bromine or methyl substituents .

Chemical Reactions Analysis

Malonamide derivatives have been used in various chemical reactions, including azide-alkyne cycloaddition reactions, which are instrumental in the step-growth synthesis of oligo(triazoles) and in the synthesis of small organic azoles . The reactivity of these compounds has been explored in the context of their potential as α-glucosidase inhibitors, where they have shown significant inhibitory activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of malonamide derivatives have been characterized through various studies. For example, the supramolecular structure of malonamides has been investigated using pulsed field gradients in NMR spectroscopy, revealing insights into aggregate phenomena and the behavior of extractants . The extraction behaviors of various metal ions with substituted malonamides have been studied, providing information on the thermodynamics and the main extracted species . Thermal analysis has also been conducted on complexes with malonamide, offering data on their thermal stability and decomposition pathways .

Relevant Case Studies

Case studies involving malonamide derivatives have demonstrated their potential in various applications. For instance, the extraction behaviors of lanthanides and actinides using malonamides have been studied, which is relevant for the nuclear industry . Additionally, the inhibitory activity of malonamide derivatives against α-glucosidase suggests their potential use in the treatment of diabetes . The thermal behavior of coordination compounds containing malonamide has been analyzed, which is important for understanding their stability and decomposition under different conditions .

Scientific Research Applications

1. Supramolecular Structure Characterisation

Malonamides have been extensively studied for their properties in extracting lanthanides and actinides. Research by Dozol and Berthon (2007) used NMR spectroscopy to investigate the micellar phenomena and supramolecular structure of malonamides, providing insights into their behavior in extractive processes. This study contributes to a better understanding of malonamides' role in the extraction of these elements (Dozol & Berthon, 2007).

2. Malonamides in Nuclear Waste Treatment

In the field of nuclear waste management, malonamides are utilized in the DIAMEX process for separating minor actinides from high-level liquid radioactive wastes. Berthon et al. (2001) explored the hydrolysis and radiolysis of malonamides, determining how their degradation affects their extracting capabilities. This research is crucial for improving the efficiency and safety of nuclear waste treatment processes (Berthon et al., 2001).

3. Metal Ion Extraction Studies

Malonamides are significant in the extraction of various metal ions from nitric acid media. A study by Mowafy and Aly (2002) examined the extraction behaviors of different metal ions, including Nd(III), Eu(III), La(III), Am(III), and U(VI), using structurally varied malonamides. This research aids in understanding how different substituents in malonamides influence their extraction efficacy (Mowafy & Aly, 2002).

4. Fundamental Research in Solvent Extraction Systems

In 2023, Micheau et al. synthesized deuterated malonamides, which are crucial for understanding solvent extraction systems of lanthanides, actinides, and platinum group metal ions. This research provides a new tool for structural analysis of organic phases in extraction studies (Micheau et al., 2023).

5. Application in Antibacterial Research

Malonamides have also been explored for their antibacterial properties. Su et al. (2017) synthesized malonamide derivatives as potential antibiotics against Methicillin-resistant Staphylococcus aureus (MRSA), showcasing their role in addressing antibiotic resistance (Su et al., 2017).

6. Catalysis and Synthesis

Malonamides have been utilized as ligands in copper catalysis, as reported by Bent et al. (2015). Their study highlights the role of malonamide functionalities in promoting azide-alkyne cycloaddition reactions, contributing to the development of new synthetic methodologies (Bent et al., 2015).

7. Hydrogen Bond Dynamics

Mallick and Murugesan (2020) examined the hydrogen bond dynamics in aqueous malonamide systems. Their research provides insights into molecular interactions and dipole properties in such systems, enhancing our understanding of malonamide's behavior in different solvents (Mallick & Murugesan, 2020).

Future Directions

Malonamide derivatives are privileged chemical structures in drug design, widely employed to obtain peptidomimetic and chelating compounds . They have been exploited to identify antidiabetics, k-opioid receptor agonists, and anticancer agents . In one study, 24 derivatives of malonamide were synthesized as a new class of antibacterial agents and potentiators of classic antimicrobials .

properties

IUPAC Name

propanediamide
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InChI

InChI=1S/C3H6N2O2/c4-2(6)1-3(5)7/h1H2,(H2,4,6)(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIRWRKPLXCTFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H6N2O2
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DSSTOX Substance ID

DTXSID1040116
Record name Malonamide
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Molecular Weight

102.09 g/mol
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Physical Description

White crystalline solid; [Sigma-Aldrich MSDS]
Record name Malonamide
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Product Name

Malonamide

CAS RN

108-13-4
Record name Malonamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,110
Citations
B Gannaz, R Chiarizia, MR Antonio… - Solvent Extraction and …, 2007 - Taylor & Francis
N,N′‐dimethyl‐N,N′‐dioctylhexylethoxymalonamide, DMDOHEMA, and di‐n‐hexylphosphoric acid, HDHP, are the extractants of reference for the French DIAMEX–SANEX process …
Number of citations: 103 www.tandfonline.com
C Erlinger, L Belloni, T Zemb, C Madic - Langmuir, 1999 - ACS Publications
… Amphiphile Organization in Organic Solutions: An Alternative Explanation for Small-Angle X-ray Scattering Features in Malonamide/Alkane Mixtures. The Journal of Physical Chemistry …
Number of citations: 147 pubs.acs.org
M Bonnaffé-Moity, A Ouadi, V Mazan… - Dalton …, 2012 - pubs.rsc.org
… We have chosen the malonamide family, because malonamide … the malonamide but, as a general rule, at low nitric acid concentration (ca. below 5 M) and low malonamide concentration…
Number of citations: 82 pubs.rsc.org
MR Antonio, R Chiarizia, B Gannaz… - Separation Science …, 2008 - Taylor & Francis
… The assignment of the species is reported in Table 3 , where D stands for the malonamide … by the malonamide (see equilibrium 2), this result suggests that the malonamide by itself does …
Number of citations: 83 www.tandfonline.com
G Sandrone, DA Dixon, BP Hay - The Journal of Physical …, 1999 - ACS Publications
This paper reports the results of a theoretical study to identify the stable conformers of malonamide, three geometric isomers of N,N‘-dimethylmalonamide, and N,N,N‘N‘-…
Number of citations: 36 pubs.acs.org
PC Chieh, E Subramanian, J Trotter - Journal of the Chemical Society …, 1970 - pubs.rsc.org
… THE esr spectrum of y-irradiated malonamide has been studied by Rexroad et aZ.,l who concluded … The present crystal structure analysis of malonamide was designed to correlate the …
Number of citations: 29 pubs.rsc.org
MS Islam, A Barakat, AM Al-Majid, HA Ghabbour… - Bioorganic & Medicinal …, 2016 - Elsevier
… malonamide derivatives were synthesized by Michael addition reaction of N 1 ,N 3 -di(pyridin-2-yl)malonamide … Result showed that most of malonamide derivatives were identified as a …
Number of citations: 20 www.sciencedirect.com
L Berthon, JM Morel, N Zorz, C Nicol… - Separation Science …, 2001 - Taylor & Francis
This paper deals with the hydrolysis and radiolysis of malonamides, which are used as extractants in the DIAMEX process for partitioning minor actinides from high-level liquid …
Number of citations: 100 www.tandfonline.com
JS Al-Otaibi, YS Mary, YS Mary, R Thomas - Journal of Molecular Structure, 2019 - Elsevier
Theoretical calculations were done using density functional theory in order to determine vibrational frequencies, infrared and Raman intensities, MEP, NLO and NBO properties of the …
Number of citations: 49 www.sciencedirect.com
P Bauduin, F Testard, L Berthon, T Zemb - … Chemistry Chemical Physics, 2007 - pubs.rsc.org
In the present paper, it is shown that in malonamide extractant/dodecane mixtures, change in the shape of the extractant aggregate may promote phase demixion. This phenomenon is …
Number of citations: 56 pubs.rsc.org

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